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Abstract

This document provides detailed application notes and experimental protocols for the one-pot
synthesis of the antidepressant drug Citalopram, starting from 5-cyanophthalide. This method
avoids the isolation and purification of intermediates, thereby offering a more efficient and
streamlined synthetic route.[1][2] The protocols described herein are based on patented
procedures involving Grignard reactions.[1][3] Two primary approaches are detailed: a single
Grignard reaction followed by reduction and cyclization, and a sequential Grignard reaction
method. Quantitative data from representative syntheses are summarized, and a logical
workflow of the process is visualized.

Introduction

Citalopram is a selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of
depression.[1] Traditional synthetic routes to Citalopram often involve multiple steps with the
isolation of intermediates, leading to lower overall yields and increased production costs. The
one-pot synthesis from 5-cyanophthalide presents a significant improvement by carrying out
several reaction steps in a single vessel without isolating the intermediate products.[1][2] This
approach simplifies the manufacturing process, making it more adaptable for commercial scale
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production.[1] The key transformation involves the reaction of 5-cyanophthalide with one or
more Grignard reagents, followed by reduction and cyclization to yield Citalopram.[1][2]

Data Summary

The following tables summarize the quantitative data for two distinct one-pot synthetic routes to
Citalopram from 5-cyanophthalide, as described in the cited literature.

Table 1: Single Grignard Reaction Route

Molecular
Reagent/Produ . .
¢ Weight (g/mol  Moles Mass/Volume Molar Ratio
c
)
5-
. 159.14 0.628 100 g 1.0
Cyanophthalide
4-
Fluorobromoben 175.00 0.876 153.33 g 1.39
zene
Magnesium
_ 24.31 1.055 25.33 g 1.68

Turnings
lodine 253.81 - 0.05¢g Catalytic
Dr

Y - - 300 mL -
Tetrahydrofuran
Dry Toluene - - 900 mL -
Citalopram 160-165 g

_ 405.30 - -

Hydrobromide (crude)
Purity (HPLC) - - >99% -

Table 2: Sequential Grignard Reaction Route (Conceptual)

Note: Specific quantities for the second Grignard reagent and final yield are not detailed in the
provided search results but the pathway is described conceptually.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://patents.google.com/patent/US20080119662A1/en
https://patents.google.com/patent/US20080119662A1/en
https://pubchem.ncbi.nlm.nih.gov/patent/US-2008119662-A1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b018389?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Reagent/Product Role
5-Cyanophthalide Starting Material
4-Fluorophenyl Magnesium Bromide First Grignard Reagent

3-N,N-Dimethylaminopropylmagnesium Chloride  Second Grignard Reagent

Aqueous Sulfuric Acid Cyclization Agent

Citalopram Final Product

Experimental Protocols

The following are detailed protocols for the one-pot synthesis of Citalopram from 5-
cyanophthalide.

Protocol 1: Single Grignhard Reaction, Reduction, and
Cyclization
This protocol involves a single Grignard reaction followed by reduction and cyclization to yield

Citalopram without the isolation of intermediates.[1]

Materials:

5-Cyanophthalide

e 4-Fluorobromobenzene

e Magnesium Turnings

 lodine (catalytic amount)

e Dry Tetrahydrofuran (THF)

e Dry Toluene

e 20% Aqueous Ammonium Chloride Solution

e Methanol
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Sodium Borohydride

20% Aqueous Acetic Acid

Liguor Ammonia

Anhydrous Sodium Sulfate

Activated Carbon

Isopropy! Alcohol

47% Hydrobromic Acid

Procedure:

Grignard Reagent Preparation: In a suitable reaction vessel, prepare the 4-fluorophenyl
magnesium bromide Grignard reagent by reacting 153.33 g (0.876 moles) of 4-
fluorobromobenzene with 25.33 g (1.055 moles) of magnesium turnings and a catalytic
amount of iodine (0.05 g) in 300 mL of dry THF.[3]

Grignard Reaction: To a suspension of 100 g (0.628 moles) of 5-cyanophthalide in 900 mL of
dry toluene, add the prepared Grignard reagent solution at a temperature of -4 to -2 °C.[3]

Quenching: After the reaction is complete, quench the reaction mass with 100 mL of 20%
agueous ammonium chloride solution.[3]

Work-up 1: Separate the toluene layer and dilute it with 100 mL of methanol.[3]

Reduction: Cool the solution to 5-10°C and add sodium borohydride in portions. Stir until the
reaction is complete.

Work-up 2: Extract the aqueous layer with toluene. Combine the toluene phases and extract
with 200 mL of 20% aqueous acetic acid.[3]

Basification and Extraction: Cool the aqueous acid extract to 5-10 °C and adjust the pH to
basic using liquor ammonia. Extract the liberated Citalopram base with toluene (3 x 300 mL).

[3]
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Drying and Purification: Wash the combined toluene layer with water and dry over anhydrous
sodium sulfate. Treat the toluene solution with 10 g of activated carbon and filter.[3]

Salt Formation: Concentrate the filtrate under reduced pressure to obtain oily Citalopram
base. Dissolve the base in 1000 mL of isopropyl alcohol and add 47% hydrobromic acid (45-
50 mL).[3]

Crystallization and Isolation: Stir the reaction mass for 4 hours at 25-30 °C and then cool to
10 °C. Filter the precipitated Citalopram hydrobromide salt and wash with chilled isopropyl
alcohol (300 mL).[3] The purity of the resulting Citalopram salt is reported to be in excess of
99% as determined by HPLC.[3]

Protocol 2: Sequential Grighard Reaction

This protocol describes a process where 5-cyanophthalide is subjected to sequential Grignard

reactions followed by cyclization.[1]

Conceptual Steps:

First Grignard Reaction: 5-cyanophthalide is reacted with 4-fluorophenyl magnesium
bromide in an organic solvent such as THF.[1][3]

Second Grignard Reaction: The reaction mass from the first step is then subjected to a
second Grignard reaction with 3-N,N-dimethylaminopropylmagnesium chloride.[1][3]

Quenching and Work-up: The reaction is quenched with an aqueous ammonium chloride
solution, followed by a suitable work-up to yield the dihydroxy intermediate.[3]

Cyclization: The dihydroxy product is then subjected to cyclization in an acidic medium, such
as aqueous sulfuric acid, to yield Citalopram.[1][3]

Visualized Workflow

The following diagram illustrates the logical workflow of the one-pot synthesis of Citalopram

from 5-cyanophthalide via the single Grignard reaction route.
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5-Cyanophthalide

1. 4-Fluorophenyl
Magnesium Bromide

Intermediate A
(not isolated)

2. 3-N,N-Dimethylaminopropy!
Magnesium Chloride

Dihydroxy Intermediate
(not isolated)

Cyclization
(Agueous Acid)

Citalopram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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